molecular formula C18H20N4O3 B2408344 N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1798517-23-3

N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2408344
CAS No.: 1798517-23-3
M. Wt: 340.383
InChI Key: QHSDYONWBUMKEE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-9-15(20-25-12)18(23)22(10-13-5-4-8-24-13)11-16-14-6-3-7-17(14)21(2)19-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSDYONWBUMKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, likely inhibiting its activity. This inhibition could prevent the activation of the receptor’s tyrosine kinase domain, which would normally trigger a signal transduction cascade leading to DNA synthesis and cell proliferation. By blocking this pathway, the compound could potentially halt the growth of cancer cells.

Biochemical Pathways

The compound’s interaction with EGFR affects the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway. These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound could disrupt these pathways, leading to inhibited growth and induced apoptosis in cancer cells.

Biological Activity

N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a furan ring and a pyrazole moiety. Its molecular formula is C13H17N3OC_{13}H_{17}N_{3}O, with a molecular weight of 231.3 g/mol. The structural representation can be summarized as follows:

  • Furan Ring : Contributes to the compound's aromatic properties.
  • Isoxazole : Known for its involvement in various biological activities.
  • Pyrazole : Associated with anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Research indicates that derivatives of isoxazole and pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. A specific study reported that pyrazole derivatives exhibited antibacterial activity ranging from 5% to 70.7% compared to standard drugs like ibuprofen .

Anti-inflammatory Effects

Compounds containing pyrazole structures have been noted for their anti-inflammatory effects. A comparative study highlighted that certain pyrazole derivatives displayed anti-inflammatory activity significantly higher than conventional non-steroidal anti-inflammatory drugs (NSAIDs) at equivalent dosages .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Research has indicated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

The biological mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : Many isoxazole and pyrazole derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cancer progression.
  • Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.

Study 1: Antimicrobial Evaluation

A study synthesized several pyrazole derivatives and tested their antimicrobial activities against various pathogens. The results showed that certain compounds exhibited higher efficacy than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of a related pyrazole compound. The study found that it significantly reduced inflammation markers in vitro and in vivo models, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. Table 1. Key Reaction Conditions for Amide Coupling

ParameterOptimal RangeImpact on Yield
SolventDMF (anhydrous)Maximizes reactivity of carbodiimide agents
Temperature0–5°CReduces racemization
Coupling AgentEDC/HOBt (1:1 molar)85–90% yield
Reaction Time12–16 hoursComplete conversion
Source :

Q. Table 2. NMR Chemical Shifts for Critical Protons

Functional Group1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)
Isoxazole-CH3_32.4 (s)12.1
Furan-OCH2_24.3 (t, J=6.5 Hz)58.7
Pyrazole-NCH3_33.1 (s)33.5
Source :

Critical Research Gaps

  • Metabolic Stability : No data exist on cytochrome P450 interactions. Use liver microsome assays to identify vulnerable sites .
  • Crystallography : X-ray diffraction of the compound bound to its target (e.g., kinase) is needed to validate docking models .

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